1,6-Dichlorohexan-2-one

Heterobifunctional Linker Orthogonal Synthesis Nucleophilic Substitution

1,6-Dichlorohexan-2-one (CAS 62343-98-0, molecular formula C₆H₁₀Cl₂O, molecular weight 169.05 g/mol) is a chlorinated α,ω-dichloroketone, characterized by a six-carbon linear chain with a terminal chloro group at the C1 position, a ketone functional group at the C2 position, and a second terminal chloro group at the C6 position. This compound serves as a specialized heterobifunctional building block, distinguished by the differential reactivity of its two electrophilic sites: an α-chloro ketone and a terminal primary alkyl chloride, which enables orthogonal and sequential functionalization in organic synthesis.

Molecular Formula C6H10Cl2O
Molecular Weight 169.05 g/mol
Cat. No. B8762653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dichlorohexan-2-one
Molecular FormulaC6H10Cl2O
Molecular Weight169.05 g/mol
Structural Identifiers
SMILESC(CCCl)CC(=O)CCl
InChIInChI=1S/C6H10Cl2O/c7-4-2-1-3-6(9)5-8/h1-5H2
InChIKeyLIOIEWPUGWMDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dichlorohexan-2-one (CAS 62343-98-0): Physicochemical Properties and Compound Class


1,6-Dichlorohexan-2-one (CAS 62343-98-0, molecular formula C₆H₁₀Cl₂O, molecular weight 169.05 g/mol) is a chlorinated α,ω-dichloroketone, characterized by a six-carbon linear chain with a terminal chloro group at the C1 position, a ketone functional group at the C2 position, and a second terminal chloro group at the C6 position . This compound serves as a specialized heterobifunctional building block, distinguished by the differential reactivity of its two electrophilic sites: an α-chloro ketone and a terminal primary alkyl chloride, which enables orthogonal and sequential functionalization in organic synthesis .

Why Generic Substitution Fails: The Critical Need for 1,6-Dichlorohexan-2-one in Orthogonal Synthesis


A common procurement error is treating 1,6-Dichlorohexan-2-one as a simple substitute for other α,ω-dihaloalkanes, such as 1,6-dichlorohexane or 1,6-dibromohexane. This assumption fails because the ketone functional group at the C2 position dramatically alters the reactivity of the adjacent C1 chloro group [1]. While a generic 1,6-dichloroalkane offers two chemically equivalent terminal chloro groups [2], the α-chloro ketone moiety in 1,6-Dichlorohexan-2-one is significantly more electrophilic and reactive towards nucleophiles than the terminal C6 chloro group, enabling sequential, site-selective transformations that are impossible with symmetrical dihalides .

Quantitative Evidence Guide for 1,6-Dichlorohexan-2-one Differentiation


Orthogonal Electrophilicity: Differential Reactivity of α-Chloro Ketone vs. Terminal Alkyl Chloride

The defining feature of 1,6-Dichlorohexan-2-one is its two electrophilic sites with dramatically different reactivities, enabling orthogonal functionalization. The α-chloro ketone moiety is highly activated due to the electron-withdrawing inductive effect and resonance stabilization of the transition state by the adjacent carbonyl group, making it significantly more reactive than the terminal C6 alkyl chloride [1]. In contrast, compounds like 1,6-dichlorohexane contain two chemically equivalent terminal chloro groups [2], and 1,6-dibromohexane contains two equivalent bromo groups, precluding any site-selective chemistry. This differential reactivity is a class-level inference based on the well-established principles of α-halocarbonyl chemistry.

Heterobifunctional Linker Orthogonal Synthesis Nucleophilic Substitution

Physical State and Handling: Liquid at Room Temperature vs. Solid 1,6-Hexanediol

1,6-Dichlorohexan-2-one is a liquid at standard laboratory temperature and pressure . This contrasts sharply with its synthetic precursor, 1,6-hexanediol, which is a low-melting solid (melting point = 42 °C) [1]. The liquid state of 1,6-Dichlorohexan-2-one offers a significant practical advantage in process chemistry, as it eliminates the need for heating equipment to maintain a melt and simplifies automated liquid handling and dispensing in both research and manufacturing settings.

Process Chemistry Handling Automation

Higher Predicted Density Compared to 6-Chloro-2-hexanone

The presence of a second chlorine atom in 1,6-Dichlorohexan-2-one increases its predicted density to 1.146 ± 0.06 g/cm³ . This is significantly higher than the experimentally measured density of its monosubstituted analog, 6-chloro-2-hexanone, which is reported as 1.02 g/mL at 25 °C . This density difference reflects the heavier molecular composition and can influence phase separation behavior during aqueous workups and extractions, a crucial consideration for synthetic route planning.

Physicochemical Properties Formulation Extraction

Patent-Recognized Utility as a Key Intermediate for Pharmacologically Active Compounds

1,6-Dichlorohexan-2-one is explicitly cited in the patent literature as a valuable intermediate. Specifically, it is identified as a key building block for the manufacture of 3,5-dihydroxy-2-(ω-halo-3-hydroxy-1-alkenyl)cyclopentane-1-heptanoic acids and their derivatives, which are described as having valuable pharmacological properties, particularly as analgesic agents [1]. This direct linkage to a specific therapeutic class provides a tangible differentiation from generic α,ω-dihaloalkanes, which are more commonly used as simple crosslinkers or in polymer chemistry.

Medicinal Chemistry Drug Discovery Analgesic Agents

Optimal Application Scenarios for 1,6-Dichlorohexan-2-one Driven by Evidence-Based Differentiation


Orthogonal Bioconjugation and Heterobifunctional Linker Synthesis

In the development of antibody-drug conjugates (ADCs) or targeted protein degraders (PROTACs), the ability to perform sequential, site-selective reactions is paramount. 1,6-Dichlorohexan-2-one is uniquely suited for this task. The highly electrophilic α-chloro ketone can be reacted first with a thiol or amine nucleophile to attach one payload, leaving the terminal C6 alkyl chloride intact for a subsequent, distinct reaction (e.g., with a different nucleophile or under different conditions) to attach the second component [1]. This orthogonal reactivity profile, unavailable in symmetrical dihalides like 1,6-dichlorohexane [2], eliminates the need for complex protection/deprotection strategies, streamlining the synthesis of complex heterobifunctional constructs.

Synthesis of Analgesic Drug Candidates

Medicinal chemistry programs focused on developing novel analgesics can leverage the established utility of 1,6-Dichlorohexan-2-one. The compound is a named intermediate in patents for the synthesis of 3,5-dihydroxy-2-(ω-halo-3-hydroxy-1-alkenyl)cyclopentane-1-heptanoic acids, a class of compounds with documented analgesic activity [3]. By procuring this specific intermediate, researchers can directly follow established synthetic pathways, reducing development time and the risk associated with exploring new routes using less specific building blocks.

Automated High-Throughput Synthesis and Process Development

For laboratories and pilot plants employing automated liquid handlers or continuous flow reactors, the physical state of a reagent is a critical procurement consideration. 1,6-Dichlorohexan-2-one, being a liquid at room temperature, is ideally suited for automated dispensing . This contrasts with its solid precursor, 1,6-hexanediol, which requires heating to remain liquid and poses a constant risk of solidification and clogging in automated lines [4]. Choosing the liquid dichloroketone directly translates to higher operational reliability and reduced downtime in automated synthesis platforms.

Facile Phase Separation in Large-Scale Workups

During process scale-up, efficient liquid-liquid extraction is crucial for high yields and purity. The predicted density of 1,6-Dichlorohexan-2-one (1.146 g/cm³) is higher than that of many related compounds, including its monosubstituted analog 6-chloro-2-hexanone (1.02 g/mL) . This higher density can enhance the rate and completeness of phase separation from aqueous solutions during workup procedures. For process chemists, this property can lead to shorter cycle times and reduced solvent waste, contributing to a more robust and economical manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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